The synthesis of 1-(4-fluorobenzyl)azocane can be achieved through several methods, notably involving the use of piperidine derivatives. One common approach is the [3,3]-sigmatropic rearrangement, which facilitates the conversion of azetidines into azocanes .
Technical Details:
The molecular formula for 1-(4-fluorobenzyl)azocane is . The structure features:
X-ray crystallography has been employed to elucidate the molecular structure, confirming bond lengths and angles within the compound. For instance, the C-N bond lengths observed in related compounds typically range from 1.35 Å to 1.40 Å .
1-(4-Fluorobenzyl)azocane can participate in various chemical reactions typical for amines and heterocycles:
Technical Details:
The mechanism by which 1-(4-fluorobenzyl)azocane exerts its biological effects is not fully elucidated but can be inferred from its structural characteristics. It may interact with biological targets such as receptors or enzymes through:
Data from molecular docking studies suggest that compounds similar to 1-(4-fluorobenzyl)azocane exhibit significant binding affinities to certain targets, indicating potential therapeutic applications .
Relevant analyses include spectroscopic techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR), which provide insights into functional groups and molecular dynamics .
1-(4-Fluorobenzyl)azocane has potential applications in:
1-(4-Fluorobenzyl)azocane is a synthetically derived organic compound belonging to the class of nitrogen-containing heterocycles. Its core structure consists of an azocane ring (a saturated eight-membered heterocycle with seven methylene groups and one secondary amine nitrogen, systematic name: azacyclooctane) substituted at the nitrogen atom with a 4-fluorobenzyl group (4-F-C₆H₄-CH₂-) [7]. This structural motif confers unique steric and electronic properties.
-CH₂-). The fluorine atom at the para position significantly influences the compound's polarity, lipophilicity, and potential for electronic interactions (e.g., dipole-dipole, hydrogen bonding involving the F atom). FC1=CC=C(CCN2CCCCCCC2)C=C1 CVOVJIPZIIWBKP-UHFFFAOYSA-N Table 1: Nomenclature and Identifiers of 1-(4-Fluorobenzyl)Azocane and Related Azocanes
| Compound Name | Systematic IUPAC Name | Molecular Formula | CAS/EVT Number | Key Identifier (SMILES) |
|---|---|---|---|---|
| 1-(4-Fluorobenzyl)azocane | 1-[(4-Fluorophenyl)methyl]azocane | C₁₄H₂₀FN | EVT-5879441 | C1CCCN(CCC1)CC2=CC=C(C=C2)F |
| Azocane (parent) | Azocane | C₇H₁₅N | - | N1CCCCCCC1 |
| 1-[(4-Nitrophenyl)methyl]azocane | 1-[(4-Nitrophenyl)methyl]azocane | C₁₄H₂₀N₂O₂ | EVT-5821076 | C1CCCN(CCC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
The exploration of medium-sized nitrogen heterocycles like azocane (azacyclooctane) presents significant synthetic challenges due to ring strain and conformational flexibility, leading to slower historical development compared to smaller (e.g., pyrrolidine, piperidine) or larger N-heterocycles. Early research focused primarily on the parent azocane system and simple derivatives [2] [7].
The specific incorporation of the 4-fluorobenzyl substituent onto the azocane nitrogen represents a more recent development in heterocyclic chemistry, driven by the need to:
Synthetic routes to 1-(4-fluorobenzyl)azocane often involve:
This compound exemplifies the evolution in synthetic methodology enabling the practical construction and functionalization of complex medium-sized heterocycles for chemical and biological exploration.
1-(4-Fluorobenzyl)azocane serves as a crucial structural motif and synthetic intermediate for developing novel pharmacophores – the three-dimensional arrangement of molecular features essential for a drug's biological activity. Its significance lies in addressing limitations of simpler N-heterocycles:
Table 2: Biological Targets and Applications Explored with Azocane-Based Pharmacophores Including 1-(4-Fluorobenzyl)Azocane Motifs
| Biological Target/Pathway | Role of Azocane/4-Fluorobenzyl Motif | Potential Therapeutic Area | Reference |
|---|---|---|---|
| PARP-1 (Poly(ADP-ribose) polymerase 1) | Scaffold providing optimal fit within the NAD⁺ binding site; fluorobenzyl may enhance cell penetration. | Oncology (Synthetic lethality in BRCA-deficient cancers) | [5] |
| Pin1 (Peptidyl-prolyl cis-trans isomerase) | Azocane moiety designed to fill the bulky proline-binding pocket; hydrophobic interactions via benzyl group. | Cancer Therapy | [2] |
| CCR5 (C-C Chemokine Receptor Type 5) | Core structure or intermediate for designing antagonists blocking HIV co-receptor interaction. | HIV Infection | [3] |
| σ1 Receptor | Structural element contributing to high affinity binding; fluorobenzyl group influences selectivity over σ2. | CNS Disorders, Neuroprotection | [6] |
| M2-S31N Proton Channel (Influenza A) | Azocane derivatives investigated as blockers of this resistant influenza channel. | Antiviral (Influenza) | [2] |
Specific examples demonstrating its pharmacophoric role include:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4